![molecular formula C9H7ClN2 B3285982 4-Chloro-8-methylcinnoline CAS No. 817209-42-0](/img/structure/B3285982.png)
4-Chloro-8-methylcinnoline
Overview
Description
4-Chloro-8-methylcinnoline, also known as 4-Chloro-8-methylquinoline, is a chemical compound with the empirical formula C10H8ClN . It has a molecular weight of 177.63 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of 4-Chloro-8-methylcinnoline .Molecular Structure Analysis
The InChI key for 4-Chloro-8-methylcinnoline is PGDPMZFATHZAIQ-UHFFFAOYSA-N . The molecular structure can be represented by the SMILES string: CC1=CC=CC2=C (C=CN=C12)Cl .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 4-Chloro-8-methylcinnoline .Scientific Research Applications
Chemical Reactions and Methylation
4-Chloro-8-methylcinnoline is involved in various chemical reactions. For instance, the methylation of substituted cinnolines like 4-hydroxy-8-methylcinnoline results in products formed by alkylation at specific nitrogen atoms. Such methylations and the resulting structures have been extensively studied, providing insights into the reactivity and properties of these compounds (Ames, Chapman, & Waite, 1966).
Photochemical Reactions
In photochemical studies, derivatives like 4-methylcinnoline react with ethers to produce a range of photoproducts, illustrating the potential of cinnolines in photochemistry and material science applications (Chen et al., 1968).
Protonation Studies
Research on cinnolines, including 4-methylcinnoline, has also delved into the site of protonation, which is crucial for understanding the compound’s behavior in various chemical environments. These studies contribute to the broader knowledge of heterocyclic chemistry (Ames et al., 1967).
N-Oxides and Antitumor Potential
The synthesis of cinnoline N-oxides, including derivatives like 4-methylcinnoline 1-oxide, has implications for exploring antitumor properties and understanding their molecular structures (Ogata, Kanō, & Tori, 1963).
Potential Antitumor Agents
Cinnolines, such as 6-fluoro-4-methylcinnoline, have been synthesized as potential antitumor agents. The creation of various substituted cinnolines demonstrates the interest in these compounds for pharmaceutical applications (Castle, Adachi, & Guither, 1965).
Optical Properties in Material Science
Research has also been conducted on the optical properties of compounds derived from cinnolines. For instance, studies involving aluminum and zinc complexes with cinnoline derivatives show significant findings in the field of material science and photoluminescence (Barberis & Mikroyannidis, 2006).
Synthesis of Functionalized Chromenes and Quinolines
The use of derivatives like methyl 4-chloro-2-butynoate in reactions with cinnolines leads to the synthesis of functionalized chromenes and quinolines, expanding the scope of synthetic chemistry (Bello et al., 2010).
Mercaptocinnolines Synthesis
The conversion of hydroxy-compounds to mercaptocinnolines, including derivatives from 4-Chloro-8-methylcinnoline, highlights its significance in producing compounds with potential pharmacological interest (Barber & Lunt, 1968).
Safety and Hazards
4-Chloro-8-methylcinnoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .
Future Directions
properties
IUPAC Name |
4-chloro-8-methylcinnoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-3-2-4-7-8(10)5-11-12-9(6)7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAKAABZAJCYJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-methylcinnoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.